REACTION_CXSMILES
|
[NH2:1][C:2]([O:4][CH2:5][CH3:6])=[O:3].[Mn]([O-])(=O)(=O)=O.[K+].C[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=1[CH3:20]>>[CH2:5]([O:4][C:2]([NH:1][C:18]1[CH:17]=[C:16]([NH:1][C:2]([O:4][CH2:5][CH3:6])=[O:3])[CH:15]=[CH:14][C:19]=1[CH3:20])=[O:3])[CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred intensely for 30 minutes at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hot organic phase was then separated from the solid and aqueous constituents
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling off a proportion of the xylene to half of its original volume
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |